Absolute Stereochemical Purity vs. Racemic Hexahydrofuro[3,4-d]isoxazole Mixtures
(3AS,6aS)-hexahydrofuro[3,4-d]isoxazole is supplied as the defined single enantiomer with the (3aS,6aS) absolute configuration . In contrast, racemic mixtures of hexahydrofuro[3,4-d]isoxazole (often designated rac-(3aR,6aR)-hexahydrofuro[3,4-d][1,2]oxazole, cis) contain an equimolar mixture of both the (3aS,6aS) and (3aR,6aR) enantiomers . Procurement of the defined (3aS,6aS) enantiomer eliminates the stochastic incorporation of the undesired (3aR,6aR) enantiomer, which would otherwise produce a pair of diastereomeric PROTACs with divergent and confounding biological activities [1].
| Evidence Dimension | Stereochemical composition |
|---|---|
| Target Compound Data | Single enantiomer: (3aS,6aS) configuration |
| Comparator Or Baseline | Racemic mixture: equimolar (3aS,6aS) and (3aR,6aR) enantiomers |
| Quantified Difference | 100% defined enantiomer vs. 50:50 mixture of enantiomers |
| Conditions | Stereochemical configuration as defined by IUPAC nomenclature and validated by chiral HPLC retention time |
Why This Matters
Using a racemic linker introduces an uncontrolled variable into degrader SAR studies, as the two diastereomeric PROTACs may exhibit drastically different ternary complex formation efficiencies and degradation potencies, confounding lead optimization [1].
- [1] Rojas-Fernandez A, Herbst-Gervasoni C, et al. Stereochemical inversion at a 1,4-cyclohexyl PROTAC linker fine-tunes conformation and binding affinity. Bioorg Med Chem Lett. 2024;109:129844. View Source
